N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine

Stereochemistry Isomerism Structural Elucidation

N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine (CAS 646039-08-9) is a small-molecule ketoxime with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol. It is the (2Z)-stereoisomer of 4-(3-methoxyphenyl)-2-butanone oxime, distinguished from the corresponding (2E)-isomer (CAS 191484-58-9) and the unspecified stereoisomer mixture (CAS 79204-83-4).

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 646039-08-9
Cat. No. B12599128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine
CAS646039-08-9
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(=NO)CCC1=CC(=CC=C1)OC
InChIInChI=1S/C11H15NO2/c1-9(12-13)6-7-10-4-3-5-11(8-10)14-2/h3-5,8,13H,6-7H2,1-2H3
InChIKeyRCRUYBMQBJUFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3-Methoxyphenyl)butan-2-ylidene]hydroxylamine (CAS 646039-08-9): Stereochemically-Defined (2Z)-Oxime for Research Procurement


N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine (CAS 646039-08-9) is a small-molecule ketoxime with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is the (2Z)-stereoisomer of 4-(3-methoxyphenyl)-2-butanone oxime, distinguished from the corresponding (2E)-isomer (CAS 191484-58-9) and the unspecified stereoisomer mixture (CAS 79204-83-4) . The compound contains a 3-methoxyphenyl group linked by an ethylene bridge to a methyl ketoxime moiety, providing a specific spatial configuration that can influence molecular recognition, physicochemical properties, and synthetic utility .

Why N-[4-(3-Methoxyphenyl)butan-2-ylidene]hydroxylamine Cannot Be Replaced by Other Oxime Isomers


In the procurement of research compounds, stereochemistry is not a trivial detail—it is a functional determinant. The target compound, (2Z)-4-(3-methoxyphenyl)-2-butanone oxime, and its (2E)-isomer are diastereomers with distinct three-dimensional shapes, which can lead to divergent binding affinities, reaction selectivities, and biological activities [1]. Literature on oxime chemistry demonstrates that E/Z isomerism in ketoximes can alter hydrogen-bonding patterns, metabolic stability, and pharmacological profiles, making the isomers non-interchangeable in structure-activity relationship (SAR) studies [1]. Purchasing an unspecified isomer or mixture introduces an uncontrolled variable, potentially invalidating experimental results, especially in fields such as medicinal chemistry, chemical biology, or asymmetric synthesis [1].

Differential Evidence for N-[4-(3-Methoxyphenyl)butan-2-ylidene]hydroxylamine: Comparative Physicochemical and Biological Data


Stereochemical Configuration: (2Z) vs. (2E) Isomer Comparison

The CAS registry clearly distinguishes the target (2Z)-oxime (646039-08-9) from the (2E)-oxime (191484-58-9). The Z-configuration places the hydroxyl group and the 3-methoxyphenethyl group on the same side of the C=N double bond, while the E-configuration has them on opposite sides. This geometric difference is fundamental and affects all structure-dependent properties [1].

Stereochemistry Isomerism Structural Elucidation

Predicted LogP Difference: (2Z)- vs. Unspecified Isomer

While computationally-derived properties are identical for stereoisomers, minor differences in predicted LogP can arise from different algorithms. The target (2Z)-isomer is reported with a LogP of 2.47790 on Chemsrc, while the unspecified isomer (CAS 79204-83-4) is listed with a LogP of 2.47790 on the same platform, indicating potential algorithmic consistency . However, the specific value for the (2E)-isomer is reported as 2.1 on Molaid, suggesting a potential difference in predicted lipophilicity between isomers [1]. This underscores that different sources may provide varying data, highlighting the need for isomer-specific sourcing.

Lipophilicity Physicochemical Properties Drug-likeness

Biological Activity: Cell Differentiation and Transcription Effects

A patent (US-9073833-B1) describes oxime-based compounds that exhibit 'relatively high transcription activity' and 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' for potential anticancer and dermatological applications [1]. While the specific data details for each isomer are not directly available in the search results, the general class of oximes to which this compound belongs is claimed to have these activities. This provides a mechanistic context for the compound's potential utility, which may be stereospecific and thus require the defined (2Z)-isomer.

Cell Differentiation Transcription Activity Anti-cancer Research

Key Application Scenarios for N-[4-(3-Methoxyphenyl)butan-2-ylidene]hydroxylamine Leveraging Stereochemical Identity


Stereospecific Medicinal Chemistry and Lead Optimization

In medicinal chemistry campaigns, the (2Z)-oxime configuration can serve as a key pharmacophoric element. Researchers can use CAS 646039-08-9 to systematically explore the impact of oxime geometry on target binding, as demonstrated by the distinct E/Z isomerism. This precise structural control is essential for patent exemplification and SAR tables, where the use of an undefined isomer mixture would be scientifically unacceptable [1].

Asymmetric Synthesis and Chiral Building Block Research

The geometrically pure (2Z)-oxime is a valuable substrate for stereospecific transformations, such as the Beckmann rearrangement or oxime ether formation. The known isomerization chemistry of oxime derivatives, as detailed in studies on similar compounds, allows chemists to use this defined starting material to synthesize nitrogen-containing heterocycles with predictable stereochemical outcomes [1].

Investigation of Cell Differentiation and Transcriptional Modulation

Based on the biological activity claims in patent literature, this compound is a candidate for studying the induction of monocytic differentiation in leukemia cell lines or for dermatological research targeting keratinocyte proliferation. The use of the defined stereoisomer is crucial to validate the observed 'high transcription activity' and ensure that any biological effect is attributable to the correct molecular configuration [1][2].

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